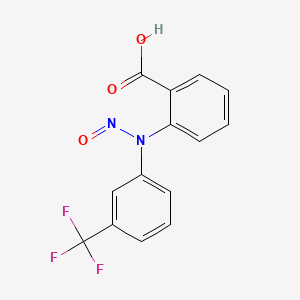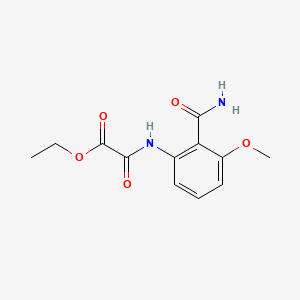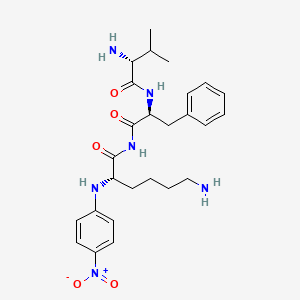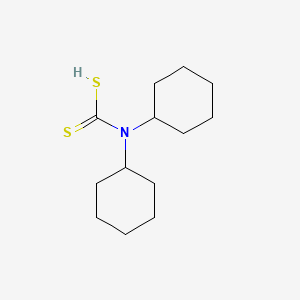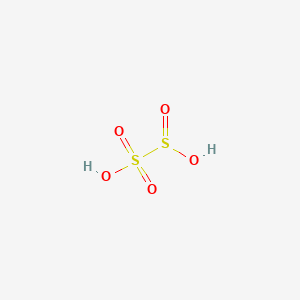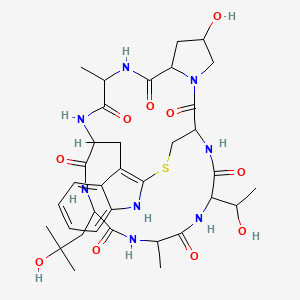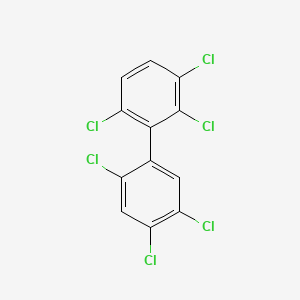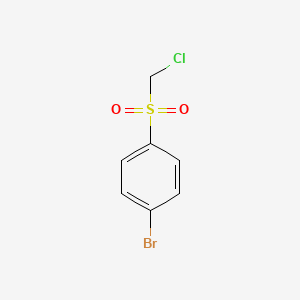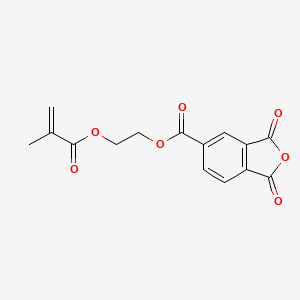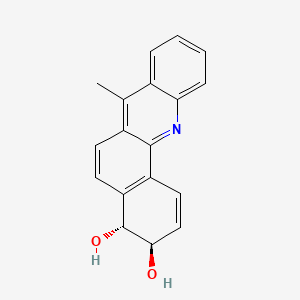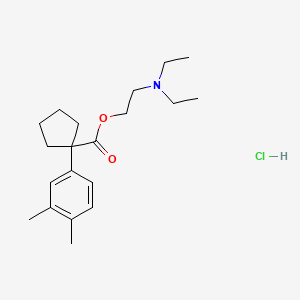
Saikosaponin BK1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saikosaponin BK1 is a diterpene glycoside.
Applications De Recherche Scientifique
1. Anti-Hepatitis C Virus Properties
Saikosaponin b2, a component of Bupleurum kaoi root, demonstrates potent inhibition of Hepatitis C Virus (HCV) infection, particularly targeting early steps of the viral life cycle, including neutralization of virus particles and inhibiting viral entry/fusion. It is effective against various HCV genotypes and prevents binding of serum-derived HCV onto hepatoma cells (Lin et al., 2015).
2. Anti-Cancer Activity in Lung Cancer
Saikosaponin D has been found to inhibit the proliferation of the human lung cancer cell line A549. It induces apoptosis and blocks cell cycle progression in the G1 phase, increasing the expression of p53, p21/WAF1, and Bax protein, contributing to its antiproliferative activity (Hsu, Kuo, & Lin, 2004).
3. Promotion of Endothelial Cells Growth and Angiogenesis
Saikosaponin C significantly enhances human umbilical vein endothelial cells (HUVECs) viability and growth. It induces endothelial cells migration and capillary tube formation, suggesting potential therapeutic angiogenesis applications (Shyu et al., 2004).
4. Role in Thyroid Carcinoma Treatment
Saikosaponin-d exhibits anti-cancer properties in human undifferentiated thyroid carcinoma by inhibiting cell proliferation, promoting apoptosis, and inducing cell cycle arrest. It modulates expression levels of p53, Bax, Bcl-2, p21, CDK2, and cyclin D1, suggesting potential as a chemopreventive drug candidate (Liu & Li, 2014).
5. Modulation of T Cell Activation
Saikosaponin-d inhibits the activation of T cells by interfering with PKCθ translocation, inhibiting the phosphorylations of IκBα and JNK. It suppresses IL-2 production in mouse T cells, indicating potential for treating inflammatory and autoimmune diseases (Leung et al., 2005).
6. Prospects in Immunotherapy for Cancer
Saikosaponins demonstrate significant roles in treating cancers via various mechanisms and may have applications in immunotherapy for cancer treatment (Xiao, Zhou, & Jiao, 2022).
Propriétés
Numéro CAS |
110352-77-7 |
|---|---|
Nom du produit |
Saikosaponin BK1 |
Formule moléculaire |
C48H78O17 |
Poids moléculaire |
927.1 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |
Clé InChI |
PYJMYPPFWASOJX-YSNVVKQWSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



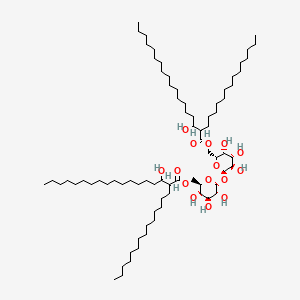
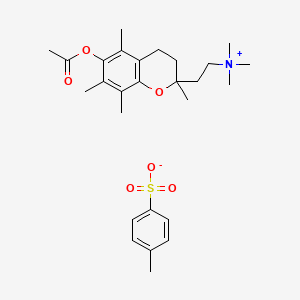
![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1196431.png)
